The compound is derived from benzoic acid with modifications that include a chlorosulfonyl group and a propoxy substituent. It is categorized as an aromatic sulfonic acid derivative due to the presence of the sulfonyl group attached to the aromatic ring.
The synthesis of 5-(Chlorosulfonyl)-2-propoxybenzoic acid can be achieved through several methods, primarily involving the reaction of salicylic acid derivatives with chlorosulfonic acid. Here are some notable synthesis routes:
The molecular structure of 5-(Chlorosulfonyl)-2-propoxybenzoic acid features:
5-(Chlorosulfonyl)-2-propoxybenzoic acid can participate in various chemical reactions:
The mechanism of action for 5-(Chlorosulfonyl)-2-propoxybenzoic acid primarily involves its role as an electrophile in organic reactions. The chlorosulfonyl group enhances electrophilicity, making it susceptible to nucleophilic attack by various nucleophiles such as amines or alcohols.
Key physical and chemical properties include:
The pKa value is approximately 1.39, indicating strong acidity typical for sulfonic acids .
5-(Chlorosulfonyl)-2-propoxybenzoic acid finds applications in:
The emergence of 5-(chlorosulfonyl)-2-propoxybenzoic acid (CAS: 215299-78-8) as a strategic building block coincides with the early 2010s shift toward propoxyphenyl-linked phosphodiesterase type 5 (PDE-5) inhibitors. As pharmaceutical regulators intensified scrutiny of conventional sildenafil analogs, clandestine laboratories pursued structural modifications at the piperazine ring and lactam moiety. The propoxyphenyl group—introduced via this compound—offered enhanced pharmacological evasion while maintaining PDE-5 inhibitory activity [1]. By 2012, synthetic trends definitively favored propoxyphenyl-based PDE-5 analogs, with at least seven distinct derivatives identified in adulterated health supplements, including propoxyphenyl thiosildenafil and propoxyphenyl aildenafil [1].
The commercial availability of 5-(chlorosulfonyl)-2-propoxybenzoic acid (≥98% purity) enabled streamlined synthesis of these analogs. Its utility stemmed from the electrophilic chlorosulfonyl group (–SO₂Cl) and carboxyl moiety (–COOH), permitting sequential derivatization. This dual functionality facilitated scalable production of pyrazolopyrimidinone-based erectile dysfunction treatments, circumventing patent restrictions through novel alkoxy-linked architectures [1] [2]. High-resolution mass spectrometry later confirmed its role in generating trace adulterants like propoxyphenyl isobutyl aildenafil, detected in supplements such as "Men peptide IV" [1].
Table 1: Key Historical Milestones in the Compound’s Utilization
Year | Event | Significance |
---|---|---|
2012 | Rise of propoxyphenyl-linked PDE-5 inhibitors | Shift from piperazine/lactam modifications to alkoxy-linked cores |
2013 | Isolation of propoxyphenyl thiohomosildenafil from herbal products | Demonstrated compound’s role in clandestine pharmaceutical synthesis |
2014 | Structural elucidation of propoxyphenyl isobutyl aildenafil via HRMS | Confirmed trace adulteration using preparative HPLC and Orbitrap MS |
The compound’s systematic IUPAC name, 5-(chlorosulfonyl)-2-propoxybenzoic acid, precisely defines its molecular architecture: a benzoic acid scaffold substituted at the ortho-position by a propoxy group (–OCH₂CH₂CH₃) and at the meta-position by a chlorosulfonyl moiety (–SO₂Cl). Its molecular formula is C₁₀H₁₁ClO₅S (molecular weight: 278.71 g/mol) [2].
Alternative designations include:
Structurally analogous compounds highlight the role of alkoxy chain length:
Table 2: Nomenclature and Structural Variants of Key Benzoic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Substituents (Position) |
---|---|---|---|
5-(Chlorosulfonyl)-2-propoxybenzoic acid | 215299-78-8 | C₁₀H₁₁ClO₅S | –OCH₂CH₂CH₃ (2), –SO₂Cl (5) |
5-(Chlorosulfonyl)-2-ethoxybenzoic acid | Not specified | C₉H₉ClO₅S | –OCH₂CH₃ (2), –SO₂Cl (5) |
5-(Chlorosulfonyl)-2-methoxybenzoic acid | 51904-91-7 | C₈H₇ClO₅S | –OCH₃ (2), –SO₂Cl (5) |
The propoxy group’s enhanced lipophilicity (vs. methoxy/ethoxy) improves cell membrane permeability in target APIs. SMILES notation: O=C(O)C1=CC(ClS(=O)=O)=CC=C1OCCC
[2].
This compound’s strategic value lies in its dual reactivity: the chlorosulfonyl group undergoes nucleophilic substitution (e.g., with amines), while the carboxylate enables condensation or salt formation. It serves as the key precursor for propoxyphenyl sildenafil analogs through a two-step sequence:
Notably, the propoxy group’s electron-donating properties enhance the benzoic acid ring’s nucleophilicity, facilitating electrophilic aromatic substitutions during heterocycle formation. This contrasts with shorter-chain alkoxy analogs (e.g., ethoxy), which exhibit reduced steric and electronic effects [6]. Industrial applications include:
Table 3: Representative Reactions in Pharmaceutical Applications
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Sulfonamidation | Piperazines, DCM, 0–25°C | Propoxyphenyl aildenafil precursors | PDE-5 inhibitor synthesis |
Carboxyl Activation | SOCl₂ → RNH₂ (amide formation) | Amide-linked bioactive compounds | Antiangiogenic agents |
Cyclization | POCl₃ (dehydration) | Pyrazolopyrimidinone heterocycles | Erectile dysfunction drug candidates |
High-resolution Orbitrap mass spectrometry (HRMS) studies confirm its trace incorporation into complex matrices, underscoring its role in clandestine pharmaceutical production [1].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5